N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxyacetamide
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Overview
Description
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxyacetamide typically involves the condensation of 2-aminothiazole with a suitable naphthalene derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Known for its activity against Mycobacterium tuberculosis.
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide: Studied for its potential as an antimicrobial agent.
Uniqueness
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxyacetamide is unique due to its specific structural features, which confer distinct biological activities. Its phenoxyacetamide moiety, in particular, contributes to its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c22-17(12-23-14-7-2-1-3-8-14)20-19-21-18-15-9-5-4-6-13(15)10-11-16(18)24-19/h1-9H,10-12H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNXRXQBQLLZMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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